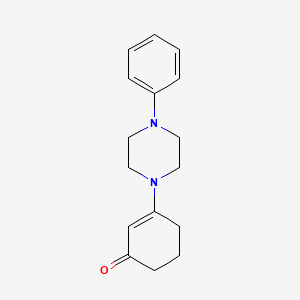

3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

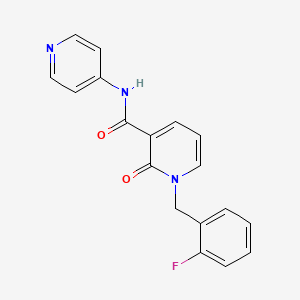

“3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one” is a chemical compound with the molecular formula C16H20N2O and a molecular weight of 256.34 . It is also known by the registry number ZINC000002561539 .

Molecular Structure Analysis

The molecular structure of “3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one” consists of 16 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one” include a molecular weight of 256.34 . Other properties such as melting point, boiling point, and density are not detailed in the available resources.Applications De Recherche Scientifique

Antimicrobial Activity

Field

Application

A series of novel compounds similar to “3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one” were synthesized and tested for their antimicrobial activity .

Method

The compounds were synthesized by the reductive amination of a related compound with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Results

The newly synthesized compounds exhibited significant antibacterial and antifungal activity, comparable to that of standard treatments . Docking studies with the crystal structure of oxidoreductase protein organisms showed a good correlation between the estimated score by genetic algorithm and the experimental inhibitory potency of the derivatives .

Antifungal Agents

Field

Application

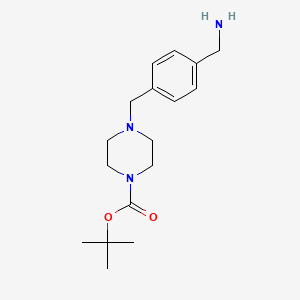

A new series of compounds similar to “3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one” were synthesized as potential antifungal agents .

Method

The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .

Results

The newly synthesized compounds were evaluated for their antitumor, antibacterial, and antifungal activity .

Alzheimer’s Disease Treatment

Field

Application

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .

Method

The compounds were synthesized and their bioactivities were evaluated by the Ellman’s method .

Results

Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC50 of 0.90 μM .

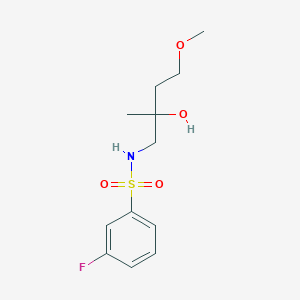

Antifungal Activity

Application

Some compounds similar to “3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one” were tested for their antifungal activity .

Method

The compounds were synthesized and their antifungal activity was evaluated against different strains .

Results

The results reveal that these compounds have no antifungal activity against C. galibrata clinical isolates (1 and 2), and C. albicans ATCC 10231 . However, compounds 9a and 9d display fungicidal activity against C. galibrata ATCC 15126 strain .

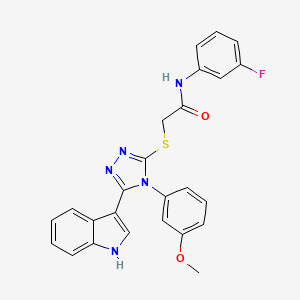

Alzheimer’s Disease Treatment

Application

Most of the synthesized derivatives were more potent than standard inhibitor donepezil against AChE and all the synthesized compounds were more potent than donepezil against BChE .

Method

The compounds were synthesized and their bioactivities were evaluated .

Results

Moreover, some of these new compounds were more potent than acarbose (positive control) against α-glucosidase .

Safety And Hazards

Propriétés

IUPAC Name |

3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c19-16-8-4-7-15(13-16)18-11-9-17(10-12-18)14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDMNDMVELFDIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B2691194.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2691209.png)